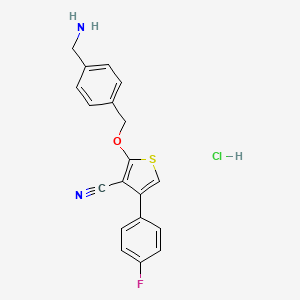
PD-L1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-L1-IN-3 is a small molecule inhibitor that targets the programmed cell death ligand 1 (PD-L1). PD-L1 is a transmembrane protein involved in the regulation of the immune system, particularly in the suppression of the immune response. By inhibiting PD-L1, this compound can enhance the immune system’s ability to recognize and attack cancer cells, making it a promising candidate for cancer immunotherapy .
Vorbereitungsmethoden
The synthesis of PD-L1-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reactionsThe final step involves coupling the intermediate with a suitable amine or other nucleophile under specific reaction conditions .
These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .
Analyse Chemischer Reaktionen
PD-L1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PD-L1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
PD-L1-IN-3 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with the programmed cell death protein 1 (PD-1) receptor on T cells. This blockade removes the inhibitory signals that PD-L1 sends to T cells, allowing them to remain active and attack cancer cells. The molecular targets involved in this mechanism include the PD-L1 protein and the PD-1 receptor, which are key components of the immune checkpoint pathway .
Vergleich Mit ähnlichen Verbindungen
PD-L1-IN-3 is one of several small molecule inhibitors targeting the PD-L1 protein. Similar compounds include:
Incyte-001: Another small molecule inhibitor with a different chemical structure but similar mechanism of action.
Incyte-011: Known for its potent binding activity to PD-L1 and its ability to increase interferon-gamma production.
BMS-1001: Exhibits high binding affinity to PD-L1 and has been studied for its potential in cancer therapy.
Compared to these compounds, this compound may offer unique advantages in terms of its binding affinity, specificity, and pharmacokinetic properties. Further research is needed to fully understand its potential and how it compares to other PD-L1 inhibitors .
Eigenschaften
Molekularformel |
C19H16ClFN2OS |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
2-[[4-(aminomethyl)phenyl]methoxy]-4-(4-fluorophenyl)thiophene-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H15FN2OS.ClH/c20-16-7-5-15(6-8-16)18-12-24-19(17(18)10-22)23-11-14-3-1-13(9-21)2-4-14;/h1-8,12H,9,11,21H2;1H |
InChI-Schlüssel |
ARPPMPJCLFWQEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)COC2=C(C(=CS2)C3=CC=C(C=C3)F)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
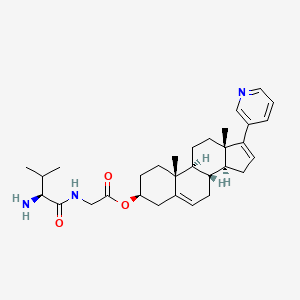
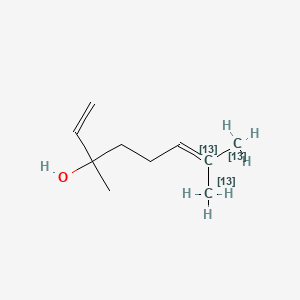
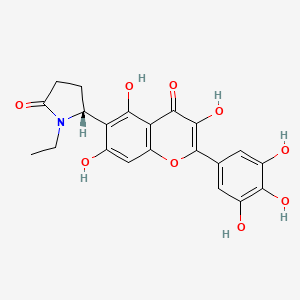
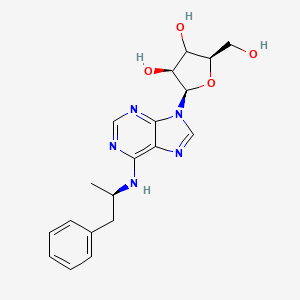
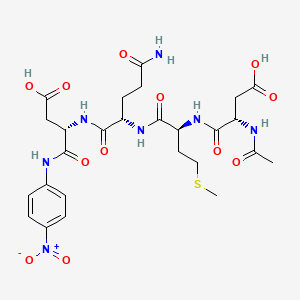

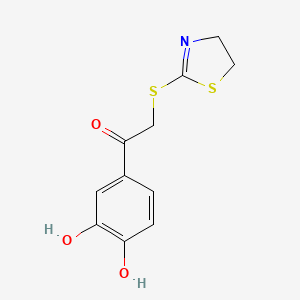
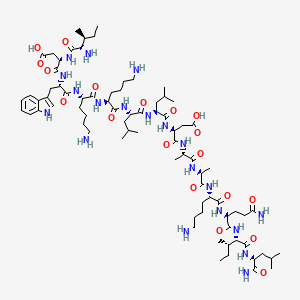

![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)
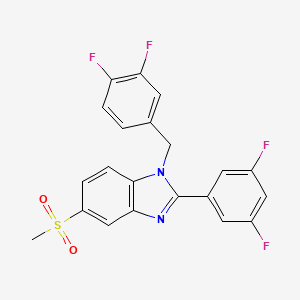
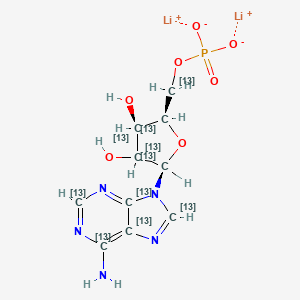
![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)
